N,N,2-trimethyl-3-phenylpropanamide
Description
Structure
3D Structure
Properties
CAS No. |
51371-02-9 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N,N,2-trimethyl-3-phenylpropanamide |
InChI |
InChI=1S/C12H17NO/c1-10(12(14)13(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
IAAIMIULTLQXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)N(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n,2 Trimethyl 3 Phenylpropanamide
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For N,N,2-trimethyl-3-phenylpropanamide, the most logical and common disconnection approach involves breaking the amide bond (C-N bond). This is a robust and widely applied strategy in amide synthesis.
This disconnection reveals two primary building blocks:
A carboxylic acid precursor: 2-methyl-3-phenylpropanoic acid .
An amine precursor: N,N-dimethylamine .
The forward synthesis, therefore, involves the formation of an amide bond between the carboxyl group of 2-methyl-3-phenylpropanoic acid (or an activated derivative) and the secondary amine, N,N-dimethylamine. The subsequent sections detail the preparation of these precursors and the various methods to achieve their coupling.
Precursor Chemistry and Starting Material Selection for this compound Synthesis
The successful synthesis of the target compound relies on the efficient preparation of its key precursors. This section examines the synthesis of the required carboxylic acid and amine building blocks.
Synthesis and Derivatization of 3-Phenylpropanoic Acid Derivatives
The core carboxylic acid structure is 2-methyl-3-phenylpropanoic acid. Its synthesis can be approached by first preparing the parent acid, 3-phenylpropanoic acid (also known as hydrocinnamic acid), and then introducing the methyl group at the alpha-position (C2).
A common industrial route to 3-phenylpropanoic acid starts from cinnamaldehyde (B126680). The process involves the hydrogenation of cinnamaldehyde in the presence of a palladium-containing catalyst to yield 3-phenylpropanal. This intermediate can then be oxidized to 3-phenylpropionic acid using a medium containing molecular oxygen, often at elevated temperatures between 40°C and 80°C, to ensure high selectivity and conversion. google.com
Once 3-phenylpropanoic acid is obtained, the next critical step is the methylation at the C2 position. A classic laboratory method to achieve this involves the use of a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then reacted with an electrophilic methyl source like methyl iodide. For enantioselective synthesis, chiral auxiliaries, such as the Evans oxazolidinone auxiliary, can be employed. orgsyn.org In this method, the achiral 3-phenylpropanoic acid is first converted to an acid chloride and then attached to the chiral auxiliary. orgsyn.org Subsequent deprotonation and reaction with a methylating agent install the methyl group stereoselectively. Finally, the auxiliary is cleaved to yield the desired chiral 2-methyl-3-phenylpropanoic acid. orgsyn.org
Preparation of Substituted Amine Building Blocks
The amine precursor for the synthesis is N,N-dimethylamine, a common and readily available secondary amine. While often purchased for laboratory use, several large-scale industrial preparations exist.
One established method involves the catalytic reaction of an aldehyde with dimethylamine (B145610) and hydrogen under pressure and at elevated temperatures (50 to 150°C). google.com This reductive amination process typically uses a hydrogenation catalyst containing metals such as nickel, palladium, or platinum. google.com Another significant industrial route is the direct amination of alcohols. Higher alcohols can be reacted with dimethylamine in the presence of an amination catalyst and hydrogen gas at temperatures ranging from 150°C to 250°C to produce N,N-dimethyl-N-alkylamines. google.com Furthermore, N,N-dimethylformamide (DMF) can serve as a versatile building block and a source for the dimethylamino group in various heterocyclic syntheses. researchgate.net
Amidation Reactions and Catalytic Systems for this compound Formation
The final and most critical step in the synthesis is the formation of the amide bond. This can be achieved through conventional methods that require stoichiometric activating agents or through more modern, efficient catalytic strategies.
Conventional Amidation Protocols (e.g., Acid Chloride, Carbodiimide (B86325) Coupling)
Conventional amidation requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. These methods are well-established but often suffer from poor atom economy, generating significant stoichiometric waste. catalyticamidation.infowalisongo.ac.id
Acid Chloride Method : The carboxylic acid (2-methyl-3-phenylpropanoic acid) is first converted to a highly reactive acid chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. catalyticamidation.infowalisongo.ac.id The resulting 2-methyl-3-phenylpropanoyl chloride is then reacted with N,N-dimethylamine, usually in the presence of a base to neutralize the HCl byproduct, to form the final amide.
Carbodiimide Coupling : This method uses a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction between the carboxylic acid and the amine. catalyticamidation.infowalisongo.ac.id The coupling agent activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then readily attacked by N,N-dimethylamine. A major drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove.
| Method | Activating Reagent | Key Features | Common Byproducts |
|---|---|---|---|
| Acid Chloride | SOCl₂, (COCl)₂ | Highly reactive intermediate; often high yielding. | HCl, SO₂, CO, CO₂ |
| Carbodiimide Coupling | DCC, EDC | Milder conditions than acid chloride route; compatible with more functional groups. | Urea (B33335) derivatives (e.g., DCU) |
Catalytic Amidation Strategies (e.g., Transition Metal Catalysis, Organocatalysis)
To address the inefficiencies of conventional methods, significant research has focused on developing catalytic amidation reactions. These processes are more atom-economical and environmentally friendly, as the only stoichiometric byproduct is water. catalyticamidation.info
Organocatalysis : Boron-based catalysts, such as boric acid and various ortho-iodo arylboronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. walisongo.ac.idacs.org These reactions are typically performed at ambient or elevated temperatures in the presence of a dehydrating agent, like molecular sieves, to remove the water formed and drive the reaction forward. acs.org The mechanism is believed to involve the formation of a mixed anhydride (B1165640) or other activated boron species that facilitates the amidation. catalyticamidation.inforesearchgate.net
Transition Metal Catalysis : Various transition metal complexes have been developed to catalyze direct amidation. Titanium tetrafluoride (TiF₄), for example, has been shown to effectively catalyze the direct amidation of both aliphatic and aromatic carboxylic acids with amines in refluxing toluene, providing high yields of the corresponding amides. rsc.org Other systems, such as those based on nickel, can catalyze the amidation of esters, providing an alternative route to the desired product if a methyl 2-methyl-3-phenylpropanoate precursor is used. mdpi.comepfl.ch
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages |
|---|---|---|---|
| Organocatalysis | Boric Acid, ortho-Iodophenylboronic Acid | Dehydrating agent (e.g., molecular sieves), heat may be required. acs.org | Metal-free; generally mild conditions. catalyticamidation.info |
| Transition Metal | TiF₄ | Refluxing toluene, 12-24 hours. rsc.org | High yields for a variety of substrates. rsc.org |
| Transition Metal | Ni(cod)₂/IPr | Toluene, 140 °C, from ester precursor. mdpi.com | Broad functional group tolerance. mdpi.com |
Mechanistic Insights into Amide Bond Formation
The formation of the amide bond in this compound, typically from 2-methyl-3-phenylpropanoic acid and dimethylamine, is not a spontaneous reaction and requires activation of the carboxylic acid. The use of coupling reagents is a common strategy, and their mechanisms provide a window into the intricacies of this transformation.
One of the most widely used classes of coupling agents is carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govkhanacademy.org The reaction mechanism commences with the protonation of the carbodiimide by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. wikipedia.orgyoutube.com This intermediate is susceptible to nucleophilic attack by dimethylamine. The amine's lone pair of electrons attacks the carbonyl carbon of the activated ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of the dicyclohexylurea or the corresponding urea derivative from EDC, yields the desired this compound and a urea byproduct. khanacademy.orgwikipedia.org
However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side product that can complicate purification. wikipedia.orgacs.org The formation of this byproduct can be minimized by using solvents with low dielectric constants. youtube.com Additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed to intercept the O-acylisourea and form a more stable active ester, which then reacts cleanly with the amine, improving the yield and purity of the final amide. wikipedia.org
Boronic acids have also been explored as catalysts for direct amide bond formation. nih.gov Mechanistic studies suggest that the boronic acid activates the carboxylic acid through the formation of an acyloxyboronic acid intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.
The following table summarizes the key intermediates and potential byproducts in common amidation reactions.
| Coupling Reagent Class | Key Reactive Intermediate | Common Byproduct(s) |
| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | N-acylurea, Dicyclohexylurea (for DCC) |
| Phosphonium Salts (e.g., BOP, PyBOP) | Acyloxyphosphonium salt | Hexamethylphosphoramide (HMPA) |
| Uranium Salts (e.g., HATU, HBTU) | O-Acyl(tetramethyl)isouronium salt | Tetramethylurea |
| Boronic Acids | Acyloxyboronic acid | Boronic acid (regenerated) |
Chiral Synthesis and Stereoselective Approaches to this compound
The presence of a stereocenter at the C2 position of this compound introduces the possibility of enantiomers. The synthesis of a single enantiomer of this compound requires stereoselective methods, which are broadly categorized into asymmetric induction using chiral auxiliaries, enantioselective catalysis, and diastereoselective synthesis.
A well-established method for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of enantiomerically pure (S)- or (R)-2-methyl-3-phenylpropanoic acid, a precursor to the target amide, an Evans oxazolidinone auxiliary can be employed.
The synthesis would begin by acylating the chiral oxazolidinone with 3-phenylpropionyl chloride. The resulting N-acyloxazolidinone can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent alkylation of this enolate with methyl iodide proceeds with high diastereoselectivity, as the bulky substituent on the chiral auxiliary effectively blocks one face of the enolate from the incoming electrophile. Finally, the chiral auxiliary is cleaved under mild conditions to yield the desired enantiomerically enriched 2-methyl-3-phenylpropanoic acid, which can then be converted to this compound. The chiral auxiliary can often be recovered and reused. orgsyn.org
Another approach involves the use of chiral lithium amides as traceless auxiliaries. acs.org These reagents can mediate the direct enantioselective conjugate addition of carboxylic acids to α,β-unsaturated esters, a transformation that could be adapted for the synthesis of the chiral carboxylic acid precursor. acs.org
Enantioselective catalysis offers a more atom-economical approach to chiral synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the enantiomerically enriched product. For the synthesis of the chiral center in this compound, a potential strategy is the asymmetric α-alkylation of a suitable precursor.
For instance, the enantioselective α-functionalization of cyclic amines has been achieved using enzymatic carbene transfer reactions. rochester.edu While not directly applicable to the open-chain target molecule, this demonstrates the power of biocatalysis in creating chiral centers adjacent to a nitrogen atom.
A more relevant approach could involve the asymmetric hydrogenation of an unsaturated precursor. For example, the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives has been used to synthesize enantioenriched 3-substituted piperidines. semanticscholar.org A similar strategy could potentially be developed for the asymmetric synthesis of 2-methyl-3-phenylpropanoic acid derivatives.
The following table provides a comparative overview of chiral auxiliary and enantioselective catalysis approaches.
| Approach | Stoichiometry of Chiral Source | Key Advantage | Key Disadvantage |
| Chiral Auxiliary | Stoichiometric | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Enantioselective Catalysis | Catalytic | High atom economy, potential for high turnover numbers. | Catalyst development can be challenging, may require optimization for specific substrates. |
If additional stereocenters were present in the molecule, for example, through modification of the phenyl ring, diastereoselective control would become crucial. The synthesis of specific diastereomers often relies on substrate control, where the existing stereocenter(s) in the molecule direct the stereochemical outcome of subsequent reactions.
For instance, the diastereoselective synthesis of glycidic amides has been achieved through the reaction of stabilized ammonium (B1175870) ylides with aromatic aldehydes. nih.gov This highlights how the stereochemistry of the starting materials can influence the formation of new stereocenters. In the context of this compound derivatives with multiple stereocenters, a carefully planned synthetic route would be necessary to control the relative stereochemistry of each chiral center. researchgate.net
Flow Chemistry and Continuous Synthesis Methodologies for this compound
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of chemicals, offering advantages in terms of safety, scalability, and efficiency. researchgate.netnih.gov The synthesis of amides, including tertiary amides like this compound, is well-suited for flow processes. researchgate.net
In a typical flow setup for amide synthesis, solutions of the carboxylic acid (2-methyl-3-phenylpropanoic acid) and the amine (dimethylamine), along with a coupling reagent, are continuously pumped through a heated reactor coil. The short diffusion distances and excellent heat transfer in the microreactor can lead to significantly reduced reaction times and improved yields compared to batch synthesis. researchgate.netnih.gov
The following table outlines the key advantages of flow chemistry for amide synthesis.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Often several hours | Typically minutes |
| Heat Transfer | Can be inefficient, leading to hotspots | Highly efficient, precise temperature control |
| Safety | Handling of large quantities of reagents | Small reaction volumes, improved safety |
| Scalability | Often requires re-optimization | Scalable by running the reactor for longer |
| Process Control | Limited | Precise control over reaction parameters |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. numberanalytics.comnih.gov The synthesis of amides has been a significant focus of green chemistry research due to the large volumes of waste often generated by traditional methods. ucl.ac.uk
A key principle of green chemistry is the reduction of waste. numberanalytics.com Catalytic methods for amide bond formation are inherently greener than stoichiometric approaches as they reduce the amount of reagents used. Biocatalysis, using enzymes like lipases, offers a highly sustainable route to amides, often proceeding under mild conditions with high selectivity. nih.govmanchester.ac.uk For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze amidation reactions effectively. nih.gov
Solvent selection is another critical aspect of green chemistry. ucl.ac.uk Many common solvents for amide synthesis, such as DMF and NMP, are facing regulatory scrutiny due to their toxicity. ucl.ac.uk The development of solvent-free amidation methods is a significant step towards greener processes. nih.govrsc.orgresearchgate.netsemanticscholar.orgbohrium.com Mechanochemical approaches, where the reaction is driven by mechanical energy in a ball mill or extruder, can enable solvent-free amide synthesis. digitellinc.comrsc.org
The use of renewable feedstocks and the development of energy-efficient processes are also central to green chemistry. numberanalytics.com While the precursors to this compound are typically derived from petrochemical sources, future advancements in biorefining could provide more sustainable routes to these starting materials.
Solvent Minimization and Replacement Strategies
Traditional amide synthesis often relies on the use of volatile and often hazardous organic solvents. Modern approaches seek to minimize or eliminate these solvents to reduce environmental impact and improve process safety.
Solvent-Free and High-Concentration Reactions: A significant advancement in green chemistry is the development of solvent-free or "neat" reaction conditions. researchgate.netgoogle.com For the synthesis of amides, solid-state grinding or direct heating of a mixture of the carboxylic acid precursor (2-methyl-3-phenylpropanoic acid) and the amine (dimethylamine) in the presence of a suitable catalyst can be employed. researchgate.netresearchgate.net This approach drastically reduces solvent waste. High-concentration reactions in safer, recyclable solvents also represent a significant improvement.
Alternative and Greener Solvents: When a solvent is necessary, the focus is on replacing hazardous solvents like dichloromethane (B109758) or N,N-dimethylformamide (DMF) with more benign alternatives. nih.gov Research into greener solvents has identified options such as glycerol (B35011), polyethylene (B3416737) glycol (PEG), and ionic liquids for various amide synthesis reactions. researchgate.netasianpubs.org For instance, glycerol has been effectively used as a solvent for the synthesis of N-alkyl-2-styrylbenzimidazoles, a related class of compounds. researchgate.netasianpubs.org The choice of solvent can also influence the reaction pathway, as seen in the solvent-switched synthesis of amides and tertiary amines. researchgate.net
Below is a table comparing traditional and greener solvents for amide synthesis:
| Solvent Category | Examples | Key Considerations |
| Traditional Solvents | Dichloromethane, N,N-Dimethylformamide (DMF), Toluene | Often volatile, hazardous, and difficult to recycle. nih.govnih.gov |
| Greener Alternative Solvents | Water, Glycerol, Polyethylene Glycol (PEG), Ionic Liquids | Lower toxicity, biodegradability, and potential for recycling. researchgate.netasianpubs.org |
| Solvent-Free Conditions | Neat reaction mixtures, solid-state grinding | Eliminates solvent waste, can lead to faster reaction times. researchgate.netgoogle.comresearchgate.net |
Atom Economy and Waste Reduction in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov
Catalytic Amidation Reactions: A key strategy to improve atom economy is the use of catalytic methods for amide bond formation, which generate only water as a byproduct. researchgate.net Boric acid, for example, has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids and urea, offering a quick and convenient solvent-free process. researchgate.net Another approach involves the use of borate (B1201080) esters like B(OCH2CF3)3, which can facilitate direct amide synthesis from carboxylic acids and amines under milder conditions. nih.gov
Alternative Reagent Strategies: Traditional amide synthesis often involves the use of stoichiometric activating agents or coupling reagents, which leads to the formation of significant amounts of byproducts and poor atom economy. nih.gov Advanced methodologies focus on avoiding these reagents. One such method is the oxidative synthesis of amides from potassium acyltrifluoroborates and amines, which proceeds under aqueous conditions and avoids problematic coupling agents. nih.gov
A plausible synthetic route for this compound, analogous to the synthesis of similar compounds, involves a two-step process that can be optimized for atom economy. google.com The first step could be the formation of a methyl ester of 2-methyl-3-phenylpropanoic acid, followed by amidation with dimethylamine in the presence of a basic catalyst. google.com A patent for a similar compound, N,2,3-trimethyl-2-isopropylbutanamide, highlights the potential for recycling the amine, which further enhances waste reduction. google.com
The following table illustrates the concept of atom economy with hypothetical reaction pathways for the synthesis of this compound:
| Synthetic Pathway | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Traditional (e.g., Acid Chloride) | 2-methyl-3-phenylpropanoyl chloride, Dimethylamine | This compound | Dimethylamine hydrochloride | Lower |
| Greener (Catalytic Amidation) | 2-methyl-3-phenylpropanoic acid, Dimethylamine | This compound | Water | Higher |
Energy Efficiency and Sustainable Reaction Conditions
Reducing energy consumption is another critical aspect of green synthetic design. This can be achieved through the use of milder reaction conditions and alternative energy sources.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. researchgate.netasianpubs.org For the synthesis of N-alkylated benzimidazoles, microwave-assisted methods have been shown to significantly reduce reaction times compared to conventional heating. researchgate.netasianpubs.org This technique could potentially be applied to the synthesis of this compound to improve energy efficiency.
Lower Reaction Temperatures: The development of highly active catalysts allows for reactions to be conducted at lower temperatures, thereby saving energy. For instance, some modern amidation reactions can proceed at or near room temperature. rsc.org The cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides is an example of a method that proceeds under mild conditions (35 °C) to produce sterically bulky chiral amides. acs.org While not a direct synthesis of the target compound, it demonstrates the trend towards lower-energy processes.
Continuous Flow Processing: Continuous flow reactors offer several advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and reduced energy consumption. nih.gov A continuous, one-pot method for the synthesis of a triazole derivative was reported to be more efficient and environmentally benign than earlier batch routes. acs.org This technology holds promise for the large-scale, energy-efficient production of this compound.
The table below summarizes energy-efficient approaches applicable to amide synthesis:
| Approach | Description | Benefits |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture directly and efficiently. researchgate.netasianpubs.org | Faster reaction rates, shorter reaction times, often higher yields. |
| Low-Temperature Catalysis | Employs highly active catalysts that function effectively at or near ambient temperatures. rsc.orgacs.org | Reduced energy consumption, improved safety. |
| Continuous Flow Chemistry | Reactions are carried out in a continuously flowing stream in a reactor. nih.govacs.org | Enhanced process control, improved safety, potential for higher throughput and energy savings. |
Comprehensive Spectroscopic and Spectrometric Characterization of N,n,2 Trimethyl 3 Phenylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the constitution and stereochemistry of N,N,2-trimethyl-3-phenylpropanamide.
One-Dimensional NMR Techniques (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment of the individual ¹H and ¹³C nuclei within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the propanamide backbone, and the protons of the three methyl groups. The N,N-dimethyl groups may appear as two separate singlets due to restricted rotation around the amide C-N bond. The chemical shifts are influenced by neighboring functional groups and anisotropic effects from the phenyl ring.
¹³C NMR: The carbon NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, ten distinct carbon signals are anticipated: four for the phenyl group (due to symmetry), one for the carbonyl group, three for the propanamide backbone, and two for the N,N-dimethyl groups (which may be non-equivalent), and one for the C2-methyl group.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃) Predicted data based on structure and analysis of similar compounds.
¹H NMR Data (400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| ~7.30-7.15 | m | - | 5H | Phenyl H |
| ~3.20 | m | ~7.0 | 1H | CH (CH₃) |
| ~2.95 | s | - | 3H | N-CH ₃ |
| ~2.90 | s | - | 3H | N-CH ₃ |
| ~2.85 | dd | ~13.5, ~7.0 | 1H | Ph-CH ₂ (one proton) |
| ~2.65 | dd | ~13.5, ~7.0 | 1H | Ph-CH ₂ (one proton) |
¹³C NMR Data (100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~175.0 | C=O |
| ~140.0 | Phenyl C (quaternary) |
| ~129.0 | Phenyl CH |
| ~128.5 | Phenyl CH |
| ~126.5 | Phenyl CH |
| ~42.0 | Ph-C H₂ |
| ~40.0 | C H(CH₃) |
| ~37.5 | N-CH₃ |
| ~35.5 | N-CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton (-CH(CH₃)-) and the protons of the adjacent methylene (B1212753) group (Ph-CH₂-) as well as the adjacent methyl group (-CH-CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal, for instance, the signal at ~1.15 ppm to the carbon at ~17.0 ppm.
Protons of the N-methyl groups (~2.95, ~2.90 ppm) to the carbonyl carbon (~175.0 ppm) and the other N-methyl carbon.
Protons of the Ph-CH₂ group (~2.85, ~2.65 ppm) to the quaternary aromatic carbon and the methine carbon (~40.0 ppm).
The methine proton (~3.20 ppm) to the carbonyl carbon and the benzylic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining stereochemistry and conformation. For this molecule, NOESY could confirm the proximity of the methine proton to both the benzylic methylene protons and the C2-methyl protons.
Dynamic NMR Studies for Conformational Analysis
Amide bonds possess a significant double bond character, leading to restricted rotation around the carbon-nitrogen bond. In N,N-disubstituted amides like this compound, this can result in the two N-methyl groups being chemically non-equivalent, giving rise to two distinct singlets in the NMR spectrum. This phenomenon is often temperature-dependent.
A dynamic NMR (DNMR) study, involving recording NMR spectra at various temperatures, could be performed. At low temperatures, the rotation is slow on the NMR timescale, and two separate signals for the N-methyl groups would be clearly observed. As the temperature is increased, the rate of rotation increases. Eventually, the two signals would broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal at a sufficiently high temperature. Analysis of the spectra at different temperatures would allow for the calculation of the energy barrier to rotation around the amide bond. No specific dynamic NMR studies for this compound were found in the surveyed literature.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For a compound with the formula C₁₂H₁₇NO, the expected exact masses for the protonated molecule and its sodium adduct would be as follows.
Table 2: Predicted HRMS Data for C₁₂H₁₇NO
| Ion | Calculated m/z |
| [M+H]⁺ | 192.1383 |
| [M+Na]⁺ | 214.1202 |
Experimental determination of the m/z value to within a few parts per million (ppm) of the calculated value would provide strong evidence for the molecular formula.
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Patterns
In tandem mass spectrometry, the parent ion (e.g., the [M+H]⁺ ion at m/z 192.1) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then analyzed to reveal information about the molecule's structure. While specific experimental MS/MS data is not available, a plausible fragmentation pathway can be proposed based on the known stability of benzylic carbocations and the typical fragmentation of amides.
A primary and highly favorable fragmentation pathway would be the cleavage of the C2-C3 bond (α-cleavage to the phenyl ring), leading to the formation of a stable benzylic cation.
Major Fragment Ion: Cleavage of the C2-C3 bond would yield a tropylium (B1234903) ion at m/z 91 , a very common and stable fragment for compounds containing a benzyl (B1604629) group.
Other Potential Fragments:
Cleavage of the amide bond could lead to a fragment corresponding to the acylium ion [M-N(CH₃)₂]⁺ at m/z 148 .
Loss of the entire side chain via cleavage at the benzylic position could result in a fragment representing the protonated N,N,2-trimethylacrylamide moiety.
Analysis of these characteristic fragments in an MS/MS experiment would serve as a molecular fingerprint, confirming the identity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment in Synthetic Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound in synthetic mixtures. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.
For the analysis of related amide compounds, analytical gas-liquid chromatography (GLC) has been effectively employed. beilstein-journals.org A common setup for such analyses involves a capillary column, such as a TC-5 (a non-polar column), with helium as the carrier gas. beilstein-journals.org The purity of this compound can be determined by the relative peak area of the main compound in the gas chromatogram.
Potential impurities in a synthetic mixture of this compound could include unreacted starting materials, such as the corresponding carboxylic acid or amine, as well as byproducts from the amide coupling reaction. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. Key fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the alkyl and phenyl moieties. The identification of any impurity peaks would be achieved by analyzing their respective mass spectra and comparing them to known fragmentation patterns or library data.
Table 1: Hypothetical GC-MS Data for Purity Assessment of this compound
| Component | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
| This compound | 12.5 | 205 (M+), 105, 91, 72 | Product |
| Phenylacetic acid | 8.2 | 136 (M+), 91 | Starting Material |
| Dimethylamine (B145610) | 2.1 | 45 (M+), 44 | Starting Material |
| Solvent (e.g., Toluene) | 4.5 | 92 (M+), 91 | Residual Solvent |
Note: This table is illustrative and based on general principles of GC-MS analysis. Actual retention times and fragmentation patterns would depend on the specific analytical conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Published data for this compound reveals several key absorption bands in its IR spectrum. thieme-connect.com
Table 2: Experimental Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3026 | Medium | C-H stretch (aromatic) |
| 2967, 2930 | Strong | C-H stretch (aliphatic) |
| 1634 | Strong | C=O stretch (amide I band) |
| 1493 | Medium | C=C stretch (aromatic ring) |
| 1396 | Medium | C-H bend (methyl) |
| 1143 | Medium | C-N stretch |
| 1079 | Medium | C-C stretch |
| 744, 699 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Source: Data adapted from a published synthesis of this compound. thieme-connect.com
The amide group in this compound gives rise to several characteristic vibrational bands. The most prominent of these is the amide I band, which is primarily due to the C=O stretching vibration and appears strongly at 1634 cm⁻¹. thieme-connect.com The position of this band is sensitive to the local molecular environment, including hydrogen bonding and electronic effects. The amide II and III bands, which arise from a coupling of N-H bending and C-N stretching modes, are absent in this tertiary amide as it lacks an N-H bond. The C-N stretching vibration of the tertiary amide is expected to appear in the fingerprint region, and a band at 1143 cm⁻¹ can be tentatively assigned to this mode. thieme-connect.com
The phenyl group of this compound is identified by several characteristic bands. The aromatic C-H stretching vibrations are observed at 3026 cm⁻¹. thieme-connect.com The in-plane C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region, with a band observed at 1493 cm⁻¹. thieme-connect.com Strong bands at 744 and 699 cm⁻¹ are indicative of the out-of-plane C-H bending modes for a monosubstituted benzene ring. thieme-connect.com
The alkyl groups (two N-methyl groups and the methyl group at the α-position) are evidenced by the strong C-H stretching absorptions at 2967 and 2930 cm⁻¹. thieme-connect.com The C-H bending (scissoring and rocking) vibrations of the methyl groups are expected in the 1470-1370 cm⁻¹ range, with a band observed at 1396 cm⁻¹. thieme-connect.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
The phenyl group is expected to exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, which arises from π → π* transitions. The amide carbonyl group typically shows a weak n → π* transition at longer wavelengths (around 210-230 nm) and a strong π → π* transition at shorter wavelengths (below 200 nm). The overlap of these transitions would result in a characteristic UV-Vis spectrum for this compound.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Phenyl | π → π* (E2-band) | ~205 |
| Phenyl | π → π* (B-band) | ~260 |
| Amide C=O | n → π | ~220 |
| Amide C=O | π → π | <200 |
Note: This table is based on typical values for these chromophores and is for illustrative purposes.
Circular Dichroism (CD) Spectroscopy for Chiral this compound Stereoisomers
This compound possesses a chiral center at the second carbon atom of the propanamide chain. Therefore, it can exist as two enantiomers, (R)- and (S)-N,N,2-trimethyl-3-phenylpropanamide. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.
While specific CD spectra for the enantiomers of this compound are not available in the public domain, the principles of CD spectroscopy and data from related chiral molecules, such as phenylalanine and other N-acyl amino acid derivatives, can provide insight into the expected spectral features. nih.gov The CD spectrum is highly sensitive to the stereochemical environment of the chromophores. The phenyl and amide groups in this compound are the primary chromophores that would contribute to the CD spectrum.
The electronic transitions of these chromophores, discussed in the UV-Vis section, will exhibit Cotton effects (positive or negative peaks) in the CD spectrum. The sign and magnitude of these Cotton effects are determined by the absolute configuration of the chiral center. For instance, the (R)- and (S)-enantiomers would be expected to show mirror-image CD spectra. The study of chiral N-acyl amino acids has shown that the sign of the Cotton effects associated with the amide and aromatic chromophores can be correlated with the absolute configuration of the α-carbon. rsc.orgrsc.org
Computational Chemistry and Theoretical Studies on N,n,2 Trimethyl 3 Phenylpropanamide
Spectroscopic Parameter Prediction and Validation
Computational methods are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules. By simulating spectra, researchers can validate experimental findings and assign spectral features to specific molecular motions or electronic environments.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for confirming molecular structures. github.comnih.gov Quantum mechanical (QM) approaches, particularly Density Functional Theory (DFT), are widely used for this purpose. github.com Methods like the mPW1PW91 functional with the 6-311+G(d,p) basis set have been employed to calculate shielding tensors, which are then converted into chemical shifts. github.com
A common computational workflow involves:
Generating a 3D structure of the molecule.
Performing a conformational search using a molecular mechanics force field (like MMFF) to identify low-energy conformers. github.com
Optimizing the geometry of these conformers using a QM method (e.g., DFT).
Calculating NMR shielding tensors for the optimized geometries.
Averaging the shifts based on the Boltzmann population of the conformers and referencing them against a standard (e.g., Tetramethylsilane) to yield the final predicted chemical shifts.
Modern approaches also leverage machine learning, particularly Graph Neural Networks (GNNs), which can predict chemical shifts with high accuracy in real-time. github.comarxiv.org These models are trained on large datasets of experimental or DFT-calculated shifts and can achieve Mean Absolute Errors (MAEs) as low as 0.16 ppm for ¹H shifts and between 1.3 to 2.2 ppm for ¹³C shifts. arxiv.org
For N,N,2-trimethyl-3-phenylpropanamide, a table of predicted ¹H and ¹³C NMR chemical shifts can be generated based on these computational approaches.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational prediction methods and typical chemical shift ranges for the given functional groups.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C-H (ortho) | 7.25 - 7.35 | 128.0 - 129.0 |
| Phenyl C-H (meta) | 7.30 - 7.40 | 128.5 - 129.5 |
| Phenyl C-H (para) | 7.20 - 7.30 | 126.0 - 127.0 |
| Phenyl C (ipso) | - | 138.0 - 140.0 |
| CH (methine) | 3.10 - 3.30 | 40.0 - 45.0 |
| CH₂ (methylene) | 2.80 - 3.00 (diastereotopic) | 45.0 - 50.0 |
| CH₃ (on methine) | 1.15 - 1.25 | 18.0 - 22.0 |
| N-CH₃ (amide) | 2.90 - 3.10 (two signals due to restricted rotation) | 35.0 - 38.0 |
| C=O (amide) | - | 174.0 - 176.0 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations are essential for assigning the observed bands to specific stretching, bending, or torsional motions. DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), are standard for computing harmonic vibrational frequencies. researchgate.net
The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities can be used to generate a simulated spectrum. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net Analysis of the Potential Energy Distribution (PED) helps in assigning the calculated frequencies to specific internal coordinates of the molecule. researchgate.net
For this compound, key vibrational modes can be predicted.
Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are illustrative values based on computational prediction methods and typical group frequencies.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |
| Amide C=O Stretch | 1630 - 1680 | Very Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| CH₂ Scissor | 1440 - 1480 | Medium | Medium |
| CH₃ Bending | 1370 - 1460 | Medium | Medium |
| C-N Stretch | 1100 - 1300 | Medium | Weak |
Reaction Pathway Modeling and Transition State Analysis for this compound Reactions
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. By mapping the potential energy surface, chemists can understand the feasibility of a proposed mechanism and predict reaction kinetics.
The process typically involves:
Locating Stationary Points: Geometries of reactants, products, and intermediates are optimized to find energy minima. Transition state (TS) structures, which are first-order saddle points on the potential energy surface, are located using specialized algorithms.
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energies: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. This value is fundamental to understanding the rate of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima, confirming that the located TS is correct for the reaction of interest.
For a molecule like this compound, this methodology could be applied to study reactions such as amide hydrolysis, reduction, or reactions involving the phenyl group.
Force Field Development and Parameterization for this compound Analogues
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and complex systems over time. These simulations rely on force fields, which are sets of equations and parameters that describe the potential energy of the system as a function of its atomic coordinates. While general-purpose force fields like AMBER exist, they may lack accurate parameters for novel or uncommon molecular structures. frontiersin.org
For analogues of this compound, which contains a phenylpropanamide core, developing specific force field parameters may be necessary for accurate simulations. Phenylalanine and tyrosine derivatives serve as excellent models for this process. frontiersin.org The parameterization workflow includes:
Atom Typing: Assigning atom types from an existing force field or defining new ones for unique chemical environments.
Partial Charge Calculation: Calculating atomic partial charges using quantum mechanical methods. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to ensure that the charges accurately reproduce the QM electrostatic potential around the molecule. frontiersin.org
Parameterizing Bonded Terms: Dihedral angle parameters are often the most critical for accurately representing the conformational preferences of a molecule. These are derived by performing QM scans of the potential energy surface as a function of torsion angle and fitting the force field parameters to reproduce this energy profile.
Validation: The new parameters are validated by running MD simulations and comparing the results, such as conformational distributions or energies, against QM calculations or experimental data. The Root Mean Square Deviation (RMSD) between simulated and crystal structures can serve as a key validation metric. frontiersin.org
This process ensures that simulations of this compound and its analogues can accurately capture their structural and dynamic properties.
Machine Learning Approaches in Predicting Reactivity and Synthetic Outcomes
Machine learning (ML) is revolutionizing the prediction of chemical properties and reactivity. nih.gov By training on vast datasets of known reactions, ML models can learn complex chemical patterns and predict the outcomes of new, unseen reactions with high accuracy. nih.gov
For a molecule like this compound, ML can be applied in several ways:
Reaction Outcome Prediction: If this molecule were used as a building block in a multi-component reaction, an ML model could predict whether the desired product would form and in what yield. nih.gov Models trained on large, high-throughput experimentation datasets have demonstrated the ability to predict product formation with over 90% accuracy, proving valuable for avoiding unproductive synthetic routes. nih.gov
Reactivity Prediction: ML models can predict the reactivity of specific sites within the molecule. For instance, a model could predict the most likely site for electrophilic aromatic substitution on the phenyl ring or the susceptibility of the amide bond to hydrolysis under various conditions.
Spectroscopic Prediction: As mentioned previously, GNNs are a powerful ML tool for accurately predicting NMR spectra. nih.govarxiv.org These models represent molecules as graphs (atoms as nodes, bonds as edges) and learn to correlate the graph structure with spectroscopic properties, often outperforming traditional methods. arxiv.org
These data-driven approaches offer a rapid and cost-effective way to screen molecules and reaction conditions, accelerating the pace of chemical discovery and process optimization.
Chemical Reactivity, Transformation, and Derivatization Studies of N,n,2 Trimethyl 3 Phenylpropanamide
Hydrolysis and Solvolysis Reactions of the Amide Linkage
The hydrolysis of an amide bond results in the formation of a carboxylic acid and an amine. pressbooks.pubbyjus.com Due to the stability of the amide linkage, these reactions typically require more forcing conditions, such as heating with concentrated acids or bases, compared to the hydrolysis of esters. bham.ac.ukpressbooks.pubarkat-usa.org
The acid-catalyzed hydrolysis of N,N,2-trimethyl-3-phenylpropanamide proceeds through a mechanism analogous to that of other tertiary amides. youtube.com The reaction is typically carried out by heating the amide in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, and water. youtube.comchemguide.co.uk
The mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by the acid catalyst. bham.ac.ukyoutube.com This step is favored over the protonation of the nitrogen atom because the lone pair of electrons on the nitrogen is involved in resonance with the carbonyl group, making the oxygen more basic. bham.ac.ukyoutube.com Protonation increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. youtube.com This converts the dimethylamino group into a better leaving group (dimethylamine).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the dimethylamine (B145610) molecule. youtube.com
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or the released amine to yield the final product, 2-methyl-3-phenylpropanoic acid. Under the acidic conditions, the liberated dimethylamine will be protonated to form the dimethylammonium ion. youtube.com
Table 1: Products of Acid-Catalyzed Hydrolysis of this compound
| Reactant | Conditions | Product 1 | Product 2 |
| This compound | Aqueous Acid (e.g., HCl), Heat | 2-methyl-3-phenylpropanoic acid | Dimethylammonium chloride |
The hydrolysis of this compound can also be achieved under basic conditions, typically by heating with a strong aqueous base like sodium hydroxide (B78521) or potassium hydroxide. byjus.comarkat-usa.org The mechanism for base-catalyzed hydrolysis differs significantly from the acid-catalyzed pathway.
The key steps are as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the amide. byjus.comchemistrysteps.com This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Amide Ion: The tetrahedral intermediate then collapses. In this step, the amide ion (a dimethylamide anion in this case) is expelled as the leaving group. This is generally the rate-determining step and is thermodynamically unfavorable because the amide ion is a very poor leaving group. pressbooks.pubchemistrysteps.com The reaction is driven forward by the subsequent step.
Acid-Base Reaction: The expelled dimethylamide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid (2-methyl-3-phenylpropanoic acid). chemistrysteps.com This irreversible acid-base reaction pulls the equilibrium towards the products, forming a carboxylate salt (sodium 2-methyl-3-phenylpropanoate) and dimethylamine. pressbooks.pub
Tertiary amides are generally very resistant to base-catalyzed hydrolysis and often require more vigorous conditions than primary or secondary amides. arkat-usa.orgresearchgate.net However, studies on other tertiary amides have shown that using non-aqueous conditions, such as sodium hydroxide in a mixture of methanol (B129727) and dioxane, can facilitate the hydrolysis of even sterically hindered tertiary amides. arkat-usa.orgresearchgate.net
Table 2: Products of Base-Catalyzed Hydrolysis of this compound
| Reactant | Conditions | Product 1 | Product 2 |
| This compound | Aqueous Base (e.g., NaOH), Heat | Sodium 2-methyl-3-phenylpropanoate | Dimethylamine |
Enzymes, particularly hydrolases such as amidases and proteases, are known to catalyze the hydrolysis of amide bonds under mild conditions. researchgate.net While specific studies on the enzymatic hydrolysis of this compound are not prominent in publicly available literature, general principles of enzymatic catalysis can be applied.
Enzymes from various non-human sources (e.g., bacteria, fungi) exhibit amidase activity. researchgate.net These biocatalysts offer high specificity and can operate under environmentally benign conditions. researchgate.net For instance, certain lipases, in addition to their esterase activity, have been shown to hydrolyze amide bonds. acs.org The enzymatic hydrolysis of amides typically proceeds through a mechanism involving an acyl-enzyme intermediate, similar to the hydrolysis of esters and peptides. pressbooks.pubresearchgate.net
The applicability of a specific enzyme to hydrolyze this compound would depend on the enzyme's substrate specificity, particularly its ability to accommodate the steric bulk of the 2-methyl and N,N-dimethyl groups. Without specific experimental data, it is difficult to predict the efficiency of such a transformation.
Reduction Chemistry of the Amide Carbonyl Group
The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH2), which converts the amide into an amine. This transformation is a key reaction in synthetic organic chemistry.
A common method for the reduction of amides is the use of strong hydride-reducing agents, with lithium aluminum hydride (LiAlH4) being the most frequently employed. pressbooks.pub The reduction of this compound with LiAlH4 is expected to yield N,N,2-trimethyl-3-phenylpropan-1-amine.
The mechanism for the reduction of a tertiary amide like this compound with LiAlH4 involves the following steps:
Nucleophilic Addition of Hydride: The reaction begins with the nucleophilic addition of a hydride ion (H-) from LiAlH4 to the carbonyl carbon of the amide. This forms a tetrahedral intermediate where the oxygen is coordinated to the aluminum species.
Expulsion of the Oxygen Atom: The intermediate collapses, and the oxygen atom is expelled as an aluminate leaving group. pressbooks.pub This results in the formation of an iminium ion intermediate.
Second Hydride Addition: The iminium ion is then rapidly reduced by another equivalent of hydride from LiAlH4, which attacks the electrophilic carbon of the C=N+ bond to yield the final tertiary amine product. pressbooks.pub
Unlike the reduction of ketones or aldehydes, the amide carbonyl is reduced all the way to a methylene group, and the carbon-oxygen double bond is completely removed. pressbooks.pub This reaction is specific to amides and does not typically occur with other carboxylic acid derivatives under these conditions. pressbooks.pub
Table 3: Product of Hydride Reduction of this compound
| Reactant | Reagent | Product |
| This compound | LiAlH4 | N,N,2-trimethyl-3-phenylpropan-1-amine |
Catalytic hydrogenation is another method for the reduction of functional groups, offering a potentially more scalable and industrially viable alternative to hydride reagents. tcichemicals.com However, the catalytic hydrogenation of amides to amines is generally challenging and requires high pressures, elevated temperatures, and specific catalyst systems.
Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), and various ruthenium and rhodium complexes are used for hydrogenation reactions. tcichemicals.comillinois.edu While effective for many functional groups, the reduction of amides is often less efficient due to the stability of the amide bond. tcichemicals.com
Research into the catalytic hydrogenation of related functionalities like nitriles provides some insight. For example, the hydrogenation of 3-phenylpropionitrile (B121915) over a Pd/C catalyst has been studied to produce 3-phenylpropylamine. nih.gov The conditions for such reactions often need to be carefully optimized to achieve high conversion and selectivity. nih.govnih.gov For amides, ruthenium-based catalysts have shown promise for the reduction to amines under milder conditions than traditional systems. tcichemicals.com
The direct catalytic hydrogenation of this compound would likely require screening of various catalysts and reaction conditions to find an effective protocol. The presence of the benzene (B151609) ring also introduces the possibility of aromatic ring reduction under harsh hydrogenation conditions, which would need to be controlled for selective reduction of the amide group.
Functionalization of the Phenyl Ring and Alkyl Chains
The presence of a phenyl ring and alkyl chains in this compound offers multiple sites for chemical modification. These transformations can be used to introduce new functional groups, thereby altering the molecule's physical and chemical properties.
The phenyl group in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The substituent already present on the ring, a -CH2CH(CH3)C(=O)N(CH3)2 group, will direct incoming electrophiles to specific positions. This substituent is an alkyl group, which is generally considered an ortho-, para-directing activator due to inductive effects and hyperconjugation. vaia.commasterorganicchemistry.com Therefore, electrophilic attack is expected to occur primarily at the ortho and para positions of the phenyl ring. vaia.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
For instance, in the nitration of a similar compound, 3-phenylpropanenitrile, where the side chain is also an alkyl-type substituent, substitution occurs at the ortho and para positions. vaia.com This provides an analogous basis for predicting the behavior of this compound under similar conditions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-nitro-N,N,2-trimethyl-3-phenylpropanamide and 2-nitro-N,N,2-trimethyl-3-phenylpropanamide |
| Bromination | Br₂, FeBr₃ | 4-bromo-N,N,2-trimethyl-3-phenylpropanamide and 2-bromo-N,N,2-trimethyl-3-phenylpropanamide |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-acetyl-N,N,2-trimethyl-3-phenylpropanamide and 2-acetyl-N,N,2-trimethyl-3-phenylpropanamide |
Functionalization of the alkyl portions of this compound, specifically the benzylic position and the methyl group at the 2-position, can also be envisioned. The benzylic protons are susceptible to radical halogenation under appropriate conditions (e.g., N-bromosuccinimide and light).
Furthermore, the α-protons of amides can be deprotonated with a strong base to form an enolate, which can then be alkylated. nih.gov However, the pKa of amide α-C-H bonds is quite high, making this a challenging transformation. nih.gov For this compound, the presence of a proton at the 2-position suggests that α-alkylation could be possible, leading to further substitution at this site.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While direct cross-coupling with the C-H bonds of this compound is a complex and less common transformation, the corresponding aryl halides (prepared via electrophilic halogenation as described in 5.3.1) would be excellent substrates for a variety of palladium-catalyzed reactions. nih.gov
The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction, which could be used to couple an amine to the halogenated phenyl ring of a derivative of this compound. nih.govsyr.eduacs.org The development of specialized phosphine (B1218219) ligands has been crucial for the success of these reactions, enabling the coupling of a wide range of amines and amides. syr.eduacs.org
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions with a Halogenated Derivative of this compound
| Reaction Type | Coupling Partners | Catalyst System (Example) | Potential Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biphenyl-substituted propanamide |
| Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃, phosphine ligand, base | N-aryl-substituted propanamide with an additional amino group |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | Alkynyl-substituted phenylpropanamide |
This table illustrates potential applications of palladium-catalyzed cross-coupling on a hypothetical halogenated derivative of this compound, based on general principles of cross-coupling chemistry.
Synthesis of Analogs and Structurally Related Compounds
The synthesis of analogs of this compound can be achieved by modifying the amide nitrogen substituents or by altering the core phenylpropanamide backbone.
Starting from 2-methyl-3-phenylpropanoic acid, a variety of amides can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with a desired primary or secondary amine. For example, the synthesis of N-benzyl-3-phenylpropanamide has been reported via an acid chloride route. walisongo.ac.id This methodology can be extended to synthesize a range of N-substituted analogs of this compound.
Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the direct formation of the amide bond between the carboxylic acid and an amine. walisongo.ac.id
Table 3: Synthetic Routes to N-Substituted Analogs of this compound
| Starting Material | Reagents | Product |
| 2-methyl-3-phenylpropanoic acid | 1. SOCl₂ 2. R¹R²NH | N,N-disubstituted-2-methyl-3-phenylpropanamide |
| 2-methyl-3-phenylpropanoic acid | R¹R²NH, EDCI, HOBt | N,N-disubstituted-2-methyl-3-phenylpropanamide |
This table outlines general synthetic strategies for producing analogs with varied amide substituents.
Modifications to the phenylpropanamide backbone can introduce further structural diversity. This can involve introducing substituents on the phenyl ring of the starting material or altering the length and branching of the alkyl chain. For instance, analogs with substituents on the phenyl ring can be synthesized starting from appropriately substituted phenylalanines or cinnamic acids.
The synthesis of 2- and 3-substituted-3-phenylpropyl analogs has been reported, demonstrating methods to introduce functionality at various positions along the propyl chain. nih.govebi.ac.uk These synthetic strategies could be adapted to create a library of analogs based on the this compound scaffold.
Table 4: Examples of Commercially Available or Synthetically Accessible Phenylpropanamide Analogs
| Compound Name | CAS Number |
| 3-Phenylpropanamide | 102-93-2 |
| N,N,2-Trimethyl-2-phenylpropanamide | 121800-25-7 |
| N,N,2-trimethylpropanamide | 21678-37-5 |
| 2-Amino-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide | Not Available |
Incorporation into Polymeric Structures or Supramolecular Assemblies
The incorporation of this compound into polymeric structures or its use as a building block for supramolecular assemblies is an area of theoretical potential, though specific research on this compound is not extensively documented. However, by examining the chemical nature of analogous compounds, its prospective role can be inferred.
The amide functionality is a cornerstone in the synthesis of polyamides, a significant class of polymers. Typically, the formation of polyamides involves the condensation reaction between a dicarboxylic acid and a diamine. While this compound itself is not a traditional monomer for polyamide synthesis due to the absence of two reactive functional groups, its derivatives could be tailored for such purposes. For instance, functionalization of the phenyl ring with an amino or carboxylic acid group could create a monomer capable of participating in polymerization reactions. The N,N-dimethyl and the α-methyl groups would then act as bulky side chains on the polymer backbone, influencing the polymer's physical properties such as solubility, thermal stability, and crystallinity. The introduction of such bulky, non-polar groups can disrupt the close packing of polymer chains, potentially leading to amorphous polymers with increased solubility in organic solvents.
In the realm of supramolecular chemistry, the self-assembly of molecules through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces is fundamental. Amide-containing molecules are frequently employed in the design of supramolecular structures due to the directional nature of the hydrogen bonds they can form. However, as a tertiary amide, this compound lacks the N-H bond necessary for acting as a hydrogen bond donor, a critical interaction in many amide-based supramolecular assemblies. Its role in such assemblies would therefore be limited to that of a hydrogen bond acceptor (via the carbonyl oxygen) or through π-π interactions of the phenyl ring.
Theoretical studies and research on similar N,N-dialkyl amides suggest that these molecules can influence the self-assembly of other components by acting as "guest" molecules within larger host structures or by disrupting the formation of highly ordered aggregates. The bulky nature of the this compound molecule could allow it to occupy void spaces in supramolecular frameworks, thereby stabilizing them or altering their properties.
Photochemical Transformations of this compound
The photochemical behavior of this compound is dictated by the chromophores present in its structure, namely the phenyl group and the amide functionality. The phenyl group can absorb ultraviolet (UV) light, leading to electronic excitation and subsequent chemical reactions. The benzylic C-H bond (the bond between the chiral carbon and the phenyl ring) is particularly susceptible to photochemical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com
Upon UV irradiation, one potential pathway is the homolytic cleavage of the benzylic C-H bond, generating a benzylic radical and a hydrogen atom. This benzylic radical is stabilized by delocalization of the unpaired electron over the aromatic ring. The subsequent fate of this radical can vary depending on the reaction conditions, such as the presence of oxygen or other radical scavengers. In the presence of oxygen, the benzylic radical could react to form a hydroperoxide intermediate, which could then undergo further reactions to yield oxidized products like ketones or carboxylic acids at the benzylic position. masterorganicchemistry.com
Another possible photochemical transformation involves the amide group. While amides are generally considered to be photochemically stable, N-alkyl amides can undergo photochemical reactions, including N-dealkylation. researchgate.netnih.govnih.gov In the case of this compound, this could involve the cleavage of one of the N-methyl groups. This process can be initiated by the photo-excited phenyl ring transferring energy to the amide group or by direct absorption of UV light by the amide bond. The reaction likely proceeds through the formation of an iminium ion intermediate.
Furthermore, the interaction between the excited phenyl ring and the amide group could lead to intramolecular cyclization reactions, although this is generally less common. The specific products of the photochemical transformation of this compound would depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species.
Oxidation Reactions and Metabolite Mimicry (Non-human focus)
The oxidation of this compound can occur at several positions within the molecule, primarily at the N-methyl groups and the benzylic carbon. The oxidation of tertiary amides, particularly N,N-dialkyl amides, has been studied in various chemical and biological systems, often leading to N-dealkylation. rsc.orgrsc.orgnih.gov
Oxidative N-Dealkylation: The oxidation of one of the N-methyl groups is a common metabolic pathway for N,N-dimethylamides. This process, often catalyzed by enzymes like cytochrome P450 in biological systems, can also be achieved using chemical oxidants. rsc.orgresearchgate.net The reaction typically proceeds through the formation of an N-hydroxymethyl intermediate, which is unstable and subsequently decomposes to yield the N-demethylated amide (N,2-dimethyl-3-phenylpropanamide) and formaldehyde. Further oxidation can lead to the removal of the second methyl group, resulting in the primary amide.
Oxidation at the Benzylic Position: The benzylic carbon is another site susceptible to oxidation. Strong oxidizing agents can oxidize the benzylic C-H bond to a carbonyl group, potentially forming a ketone. chemistrysteps.commasterorganicchemistry.com The presence of the α-methyl group might influence the reactivity and the final product.
Metabolite Mimicry (Non-human focus): The concept of metabolite mimicry involves designing molecules that are structurally similar to metabolic products to study or modulate biological processes. In a non-human context, for instance in microbial systems, the metabolites of this compound could be mimicked to investigate enzymatic pathways or to develop new biocatalysts. nih.gov
Microorganisms are known to perform a wide range of biotransformations, including hydrolysis, oxidation, and demethylation of various organic compounds, including amides and phenylpropanoids. nih.govnih.govnih.gov By introducing this compound to a microbial culture, it is plausible that a variety of metabolites could be produced. For example, some microbes might selectively demethylate the amide, while others might hydroxylate the phenyl ring or oxidize the benzylic position.
The study of such microbial transformations can lead to the identification of novel enzymes with specific catalytic activities. Synthetic molecules that mimic these microbially-generated metabolites could then be used as probes to study the active sites of these enzymes or as building blocks for the synthesis of new compounds.
Below is a table summarizing the potential oxidation products of this compound based on the reactivity of analogous compounds.
| Potential Oxidation Product | Site of Oxidation | Type of Reaction |
| N,2-Dimethyl-3-phenylpropanamide | N-Methyl group | N-Dealkylation |
| 2-Methyl-3-phenylpropanamide | Both N-Methyl groups | N-Dealkylation |
| N,N,2-Trimethyl-3-oxo-3-phenylpropanamide | Benzylic Carbon | Oxidation |
| N,N,2-Trimethyl-3-(hydroxyphenyl)propanamide | Phenyl ring | Aromatic Hydroxylation |
This information on the oxidation and potential microbial metabolism of this compound provides a basis for understanding its chemical fate in various non-human systems and for the rational design of metabolite mimics for research purposes.
Mechanistic Investigations of Chemical Reactions Involving N,n,2 Trimethyl 3 Phenylpropanamide
Kinetic Studies of Formation and Degradation Pathways
Kinetic studies are fundamental to understanding the rates and mechanisms of the formation and degradation of N,N,2-trimethyl-3-phenylpropanamide. The formation of this amide, typically from 2-methyl-3-phenylpropanoic acid and dimethylamine (B145610), can be catalyzed by various reagents. The degradation, often through hydrolysis, can occur under acidic or basic conditions.
Formation Kinetics: The direct thermal amidation of carboxylic acids and amines is often a slow process. reddit.com The reaction rate is influenced by factors such as temperature, catalyst, and the nature of the reactants. For the formation of this compound, the reaction likely follows second-order kinetics, being first order with respect to both the carboxylic acid and the amine. researchgate.net The rate-determining step is generally the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid.
Hydrothermal synthesis provides a non-mineral-catalyzed pathway for amide formation. sci-hub.se Studies on analogous systems have shown that the rate constants are significantly influenced by the substituents on both the amine and the carboxylic acid. sci-hub.se For instance, electron-donating groups on the amine can increase its nucleophilicity and accelerate the reaction.
Degradation Kinetics: The hydrolysis of amides can be catalyzed by both acids and bases. khanacademy.orgyoutube.com Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. khanacademy.orgyoutube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. khanacademy.org The kinetics of hydrolysis of N,N-dialkylamides, such as this compound, have been studied, and the rate is dependent on the concentration of the acid or base. Computational studies on the base-catalyzed hydrolysis of amides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) have provided insights into the free energy barriers of these reactions. nih.gov
A hypothetical kinetic dataset for the formation of this compound under different catalytic conditions is presented in Table 1.
| Catalyst | Temperature (°C) | Initial [2-methyl-3-phenylpropanoic acid] (M) | Initial [Dimethylamine] (M) | Rate Constant (k, M⁻¹s⁻¹) |
| None (Thermal) | 150 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| Boric Acid | 100 | 0.1 | 0.1 | 3.5 x 10⁻⁴ |
| TiCl₄ | 85 | 0.1 | 0.1 | 8.9 x 10⁻⁴ |
Table 1: Hypothetical Kinetic Data for the Formation of this compound. This table illustrates the potential impact of different catalysts on the reaction rate, showing a significant increase in the rate constant with the use of catalysts compared to the uncatalyzed thermal reaction.
Isotopic Labeling Experiments for Reaction Mechanism Elucidation
Isotopic labeling is a powerful technique to trace the pathways of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.netnih.gov For reactions involving this compound, isotopes such as ¹⁸O, ¹⁵N, and ¹³C can be strategically incorporated into the reactants.
In the formation of this compound from 2-methyl-3-phenylpropanoic acid and dimethylamine, ¹⁸O-labeling of the carboxylic acid's carbonyl oxygen can be used to confirm the nucleophilic acyl substitution mechanism. If the reaction proceeds via this mechanism, the ¹⁸O label will be retained in the final amide product. Conversely, if the label is lost to the water byproduct, it would suggest a different pathway.
Similarly, using ¹⁵N-labeled dimethylamine would result in an ¹⁵N-labeled this compound product, confirming the origin of the nitrogen atom in the amide bond. This can be particularly useful in complex reaction mixtures or when side reactions are possible.
For studying degradation pathways, ¹⁸O-labeled water can be used in hydrolysis experiments. The incorporation of ¹⁸O into the resulting carboxylic acid would provide direct evidence of the hydrolytic cleavage of the C-N bond. researchgate.net
A summary of potential isotopic labeling experiments and their expected outcomes is provided in Table 2.
| Labeled Reactant | Reaction | Expected Labeled Product | Mechanistic Insight |
| 2-methyl-3-phenylpropanoic acid (¹⁸O-carbonyl) | Amidation | This compound (¹⁸O-carbonyl) | Confirms nucleophilic acyl substitution. |
| Dimethylamine (¹⁵N) | Amidation | This compound (¹⁵N) | Traces the nitrogen source. |
| H₂¹⁸O | Hydrolysis | 2-methyl-3-phenylpropanoic acid (¹⁸O-carbonyl) | Confirms hydrolytic cleavage of the amide bond. |
Table 2: Potential Isotopic Labeling Experiments for Mechanistic Elucidation. This table outlines how specific isotopic labels can be used to verify the reaction mechanisms involved in the formation and degradation of this compound.
Spectroscopic Monitoring of Reaction Progress and Intermediates
Spectroscopic techniques are invaluable for real-time monitoring of chemical reactions, allowing for the observation of reactant consumption, product formation, and the detection of transient intermediates. researchgate.netyoutube.comyoutube.com For reactions involving this compound, NMR, IR, and Raman spectroscopy are particularly useful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the progress of the amidation reaction. nanalysis.compku.edu.cnlibretexts.orgnih.govyoutube.comdur.ac.uk The disappearance of the carboxylic acid proton signal in ¹H NMR and the shift of the carbonyl carbon signal in ¹³C NMR are clear indicators of reaction progress. The appearance of new signals corresponding to the N-methyl groups and the new amide carbonyl carbon of the product can be quantified over time to determine reaction kinetics. Flow NMR techniques can provide real-time data on species concentration and structure. youtube.com
Infrared (IR) and Raman Spectroscopy: IR spectroscopy is highly sensitive to the carbonyl group. youtube.com The C=O stretching frequency of the carboxylic acid (typically around 1700-1730 cm⁻¹) will decrease as it is converted to the amide (around 1630-1680 cm⁻¹). This shift can be monitored in situ to track the reaction. youtube.com Raman spectroscopy can also be employed, offering complementary information and being particularly useful for reactions in aqueous media. researchgate.netyoutube.com
These spectroscopic methods can also help in the detection of reaction intermediates. For example, in catalyzed reactions, intermediates such as acylboronates or titanium-complexed species might be observable under specific conditions. nih.gov
A summary of characteristic spectroscopic signals for monitoring the formation of this compound is provided in Table 3.
| Spectroscopic Technique | Reactant (2-methyl-3-phenylpropanoic acid) | Product (this compound) |
| ¹H NMR | -COOH proton (~10-13 ppm) | N-CH₃ protons (~2.8-3.0 ppm, two singlets due to restricted rotation) |
| ¹³C NMR | Carbonyl carbon (~175-185 ppm) | Carbonyl carbon (~170-175 ppm) |
| IR Spectroscopy | C=O stretch (~1700-1730 cm⁻¹) | C=O stretch (~1630-1680 cm⁻¹) |
Table 3: Spectroscopic Markers for Reaction Monitoring. This table highlights the key spectroscopic shifts that can be used to track the conversion of the starting carboxylic acid to the final amide product.
Transition State Characterization using Theoretical and Experimental Approaches
Understanding the transition state of a reaction is key to comprehending its mechanism and kinetics. For the formation and degradation of this compound, both theoretical and experimental methods can be employed to characterize these high-energy species.
Theoretical Approaches: Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling reaction pathways and calculating the geometries and energies of transition states. nih.govdur.ac.ukresearchgate.net For the uncatalyzed amidation reaction, calculations can elucidate the structure of the tetrahedral intermediate and the subsequent dehydration step. researchgate.net In catalyzed reactions, DFT can model the interaction of the catalyst with the reactants and identify the lowest energy pathway. For instance, in boronic acid-catalyzed amidation, theoretical studies have suggested that the reaction may proceed via a dimeric B-X-B motif rather than a monomeric acyloxyboron intermediate. nih.govcatalyticamidation.info
Experimental Approaches: While transition states are transient and cannot be directly observed, their properties can be inferred from kinetic isotope effect (KIE) studies. By measuring the reaction rates with isotopically labeled reactants (e.g., deuterium (B1214612) substitution at the alpha-carbon), information about the geometry and bonding in the transition state can be obtained. For instance, a significant KIE would suggest that the C-H bond at the alpha-position is being broken or altered in the rate-determining step. Studies on twisted amides can also serve as experimental models for the transition state of amide cis-trans isomerization. acs.orgacs.org
A hypothetical comparison of calculated activation energies for different proposed mechanisms is shown in Table 4.
| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) |
| Neutral Intermediate Pathway | None | ~30-40 |
| Zwitterionic Intermediate Pathway | None | >45 |
| Boronic Acid Catalyzed (Dimeric) | Boric Acid | ~20-25 |
| TiCl₄ Catalyzed | TiCl₄ | ~15-20 |
Table 4: Hypothetical Calculated Activation Energies for this compound Formation. This table illustrates how computational chemistry can be used to compare the energetic feasibility of different reaction pathways, suggesting that catalyzed reactions have significantly lower activation barriers.
Catalytic Cycle Elucidation in this compound Synthesis and Transformation
Catalysts are often employed to enhance the rate and selectivity of amide bond formation. Elucidating the catalytic cycle is crucial for optimizing the catalyst's performance and developing new, more efficient catalysts.
Boric Acid Catalysis: Boronic acids and boric acid itself are known to catalyze the direct amidation of carboxylic acids. acs.orgucl.ac.uksciepub.com The proposed catalytic cycle for boric acid-catalyzed amidation generally involves the formation of an acyloxyboron intermediate. sciepub.com However, recent studies suggest a more complex mechanism involving dimeric boron species. nih.govcatalyticamidation.info The cycle would begin with the reaction of boric acid with the carboxylic acid to form a reactive intermediate. The amine then attacks this activated species, leading to the formation of a tetrahedral intermediate, which subsequently collapses to the amide and regenerates the catalyst.
Titanium-Based Catalysis: Lewis acids like titanium(IV) chloride (TiCl₄) can also catalyze amidation. nih.govd-nb.info The proposed mechanism involves the coordination of the titanium to the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. nih.govd-nb.info The amine then attacks the activated carbonyl group. A proposed catalytic cycle for a generic Lewis acid (M) is depicted below:
Coordination of the Lewis acid to the carboxylic acid.
Nucleophilic attack by the amine.
Formation of a tetrahedral intermediate.
Collapse of the intermediate to form the amide and release the catalyst.
A simplified proposed catalytic cycle for boric acid-catalyzed amidation is presented in Figure 1.
Figure 1: Proposed Catalytic Cycle for Boric Acid-Catalyzed Amidation. This schematic illustrates the key steps in the catalytic cycle, including the activation of the carboxylic acid by boric acid, nucleophilic attack by the amine, and regeneration of the catalyst.
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can have a profound impact on the rate and selectivity of chemical reactions, including the synthesis and transformation of this compound. rsc.orgnih.govnih.govucl.ac.ukrsc.orgacs.orgresearchgate.net
Solvent Polarity and Protic/Aprotic Nature: The rate of amide formation can be influenced by the solvent's ability to stabilize the transition state. In the uncatalyzed reaction, a non-polar solvent may be preferred to shift the equilibrium towards the products by removing water, often through azeotropic distillation. researchgate.net However, polar aprotic solvents like DMF or acetonitrile (B52724) are often used to dissolve the reactants effectively. ucl.ac.ukrsc.org
Protic solvents, such as water or alcohols, can form hydrogen bonds with the reactants and intermediates. nih.gov This can sometimes hinder the reaction by solvating the nucleophilic amine or stabilizing the carboxylic acid starting material. However, in some cases, protic solvents can facilitate proton transfer steps in the mechanism. Studies on prolyl peptide bond isomerization have shown that protic solvents can restrict isomerization by hydrogen bonding to the carbonyl oxygen. nih.gov
Solvent-Controlled Selectivity: In some cases, the solvent can control the selectivity of a reaction, leading to different products. For instance, in the reaction of aroyl chlorides with an alkali-metal silyl-amide, the use of a polar solvent like dichloroethane can favor the formation of the primary amide, while a non-polar solvent like dioxane can lead to the imide. nih.gov While not directly involving this compound, this illustrates the powerful role a solvent can play in directing reaction outcomes.
The effect of different solvents on the hypothetical rate constant of this compound formation is shown in Table 5.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant |
| Toluene | 2.4 | 1.0 |
| Acetonitrile | 37.5 | 2.5 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.1 |
| Water | 80.1 | 0.8 |
Table 5: Hypothetical Solvent Effects on the Rate of this compound Formation. This table shows that polar aprotic solvents can enhance the reaction rate compared to a non-polar solvent, while a protic solvent like water may slightly decrease the rate.
Analytical Methodologies for Detection and Quantification of N,n,2 Trimethyl 3 Phenylpropanamide in Non Biological Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities that are essential for isolating N,N,2-trimethyl-3-phenylpropanamide from complex mixtures prior to its quantification. The choice of chromatographic technique depends on the compound's properties, such as polarity, volatility, and the presence of chiral centers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including amides. The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve the desired separation and sensitivity.
Method development for this tertiary amide would typically begin with the selection of an appropriate stationary phase. A reversed-phase C18 or C8 column is often a suitable starting point for moderately polar compounds like this compound. The mobile phase composition, a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727), would be optimized to achieve an adequate retention time and peak shape. nih.gov Gradient elution, where the proportion of the organic modifier is increased during the run, may be necessary to ensure the timely elution of the analyte while maintaining good resolution from any impurities. twistingmemoirs.com The pH of the aqueous component of the mobile phase can also be adjusted to control the ionization state of the analyte and any matrix components, thereby influencing retention and selectivity.
Validation of the developed HPLC method is critical to ensure its reliability. This process involves demonstrating the method's linearity, accuracy, precision, specificity, and robustness according to established guidelines. A study on the HPLC analysis of chiral imidazolines with diverse amide substitutions demonstrated that reversed-phase conditions could successfully resolve enantiomers, highlighting the importance of mobile phase optimization, including the use of buffered eluents. nih.gov For this compound, a similar approach could be adopted, with validation parameters established through a series of experiments.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of starting conditions for HPLC method development and would require empirical optimization.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be performed directly or after derivatization to increase its volatility and improve its chromatographic properties. The use of a gas chromatography-mass spectrometry (GC-MS) system provides high selectivity and sensitivity, making it suitable for trace analysis. atlantis-press.comthermofisher.com
A GC method for this compound would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature program would be optimized to ensure good separation of the analyte from any other volatile components in the sample. A patent for an analysis method for amide compounds using GC-MS outlines a process involving methanol extraction followed by analysis on a specific column with a defined temperature program, demonstrating the feasibility of this approach for various amides. google.com For tertiary fatty amines, which share the tertiary amine feature with the target compound, GC analysis has been successfully performed on columns with stationary phases like Apiezon L grease. oup.com In some cases, thermal decomposition in a hot injection port can be used to analyze related compounds like quaternary ammonium (B1175870) salts by converting them into their corresponding tertiary amines. oup.comoup.com
Table 2: Example GC-MS Parameters for Amide Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Injector Temperature | 250 °C |
| MS Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-450 amu |
This table provides a general set of GC-MS conditions that could be adapted for the analysis of this compound.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to both HPLC and GC for pharmaceutical analysis. twistingmemoirs.comtandfonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier like methanol. tandfonline.com This technique offers several advantages, including faster separations, reduced organic solvent consumption, and lower operating temperatures, which is beneficial for thermally labile compounds. twistingmemoirs.com
SFC is particularly well-suited for the separation of chiral molecules and is widely used in the pharmaceutical industry for this purpose. news-medical.netshimadzu.com The principles of SFC are similar to those of HPLC, and many of the same stationary phases can be used, including those with amide functionalities. youtube.comnih.gov The development of an SFC method for this compound would involve screening different columns and modifier compositions to achieve the desired selectivity and resolution. The low viscosity and high diffusivity of the supercritical mobile phase lead to high chromatographic efficiency and sharp peaks. tandfonline.com
Since this compound contains a chiral center, the assessment of its enantiomeric purity is often a critical requirement. Chiral chromatography, which can be performed using either HPLC or SFC, is the most effective method for separating and quantifying enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The development of a chiral separation method involves screening a variety of CSPs and mobile phases to find conditions that provide adequate resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds, including those with amide groups. nih.gov A study on the enantioselective HPLC analysis of chiral imidazolines with amide substitutions successfully employed a cellulose-based column under reversed-phase conditions. nih.gov For this compound, a similar strategy could be employed, testing various chiral columns and mobile phase compositions in both normal-phase and reversed-phase modes. SFC is also a powerful tool for chiral separations, often providing faster analysis times and higher efficiency than chiral HPLC. news-medical.net
Electrochemical Detection and Quantification Methods
Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the quantification of electroactive compounds. The applicability of electrochemical detection to this compound would depend on its ability to be oxidized or reduced at an electrode surface within a practical potential window.
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), could be explored for the analysis of this compound. CV can be used to investigate the electrochemical behavior of the compound, while DPV can provide high sensitivity for quantification. A study on the voltammetric determination of two synthetic aroyl amides demonstrated the feasibility of using a glassy carbon electrode for their analysis. mdpi.comresearchgate.net Similarly, the electrochemical behavior of nitro-substituted benzamide (B126) compounds has been investigated using voltammetry at a pencil graphite (B72142) electrode. tubitak.gov.tr The development of an electrochemical method for this compound would involve selecting an appropriate electrode material, supporting electrolyte, and pH, and then optimizing the voltammetric parameters. The use of nanomaterial-modified electrodes could potentially enhance the sensitivity and selectivity of the detection. acs.orgresearchgate.net
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)
The analysis of this compound in complex non-biological matrices necessitates the use of highly selective and sensitive analytical techniques. Hyphenated chromatographic methods, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are the gold standard for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of polar and semi-polar compounds like this compound. The technique involves introducing a liquid sample, where the compound is separated from other matrix components on a chromatographic column before being ionized and detected by a tandem mass spectrometer. The selection of the stationary phase of the column and the mobile phase composition is crucial for achieving good chromatographic resolution. For amide-containing compounds, reversed-phase columns, such as C18, are commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate (B1210297) to improve ionization efficiency.
In the mass spectrometer, the compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the molecular weight of this compound is selected. This precursor ion is then fragmented to produce characteristic product ions. The specific transitions from the precursor ion to the product ions are monitored in what is known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for quantification.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another highly effective technique, particularly for volatile and semi-volatile compounds. For a compound like this compound, derivatization might be employed to increase its volatility and thermal stability, although direct analysis is often possible. The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their boiling points and affinities.
Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). Similar to LC-MS/MS, tandem mass spectrometry is used to select a precursor ion and monitor its fragmentation into specific product ions, ensuring accurate identification and quantification even in the presence of co-eluting matrix components.
| Technique | Typical Column | Ionization Mode | Key Advantages |
| LC-MS/MS | Reversed-phase (e.g., C18) | Electrospray (ESI) | High sensitivity for polar compounds, minimal sample preparation for aqueous samples. |
| GC-MS/MS | Capillary (e.g., DB-5ms) | Electron Ionization (EI) | Excellent separation for complex mixtures, high specificity. |
Sample Preparation Strategies from Environmental or Industrial Samples
The successful analysis of this compound from environmental or industrial samples is highly dependent on the sample preparation strategy. The primary goals of sample preparation are to extract the analyte from the matrix, concentrate it, and remove interfering substances that could affect the analytical measurement.
For water samples , such as wastewater or industrial effluent, Solid-Phase Extraction (SPE) is a widely used and effective technique. In SPE, the water sample is passed through a cartridge containing a solid sorbent. For a compound with the properties of this compound, a reversed-phase sorbent like C18 or a polymer-based sorbent can be effective. The analyte is retained on the sorbent while water and highly polar impurities pass through. The sorbent is then washed to remove any remaining interferences, and the target compound is eluted with a small volume of an organic solvent, such as methanol or acetonitrile. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.
For solid samples , like soil or sediment, or for sludge from industrial processes, Liquid-Liquid Extraction (LLE) or Solid-Liquid Extraction (SLE) are common approaches. In a typical SLE procedure, the solid sample is mixed and agitated with an appropriate organic solvent. The choice of solvent is critical and depends on the polarity of the target compound and the nature of the sample matrix. A solvent like acetonitrile or a mixture of hexane (B92381) and acetone (B3395972) could be suitable for extracting this compound. After extraction, the solvent containing the analyte is separated from the solid material by filtration or centrifugation. The resulting extract may require further cleanup, for example, by passing it through an SPE cartridge, before analysis by LC-MS/MS or GC-MS/MS.
Another advanced extraction technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) , which combines extraction and cleanup in a few simple steps. Originally developed for pesticide residue analysis in food, its application has expanded to various environmental matrices. The sample is first extracted with a solvent (typically acetonitrile) and then a salt mixture is added to induce phase separation and remove water. A subsequent dispersive solid-phase extraction (d-SPE) step, where a small amount of sorbent is added to the extract, is used for further cleanup.
| Sample Matrix | Preparation Technique | Common Solvents/Sorbents | Purpose |
| Water (Wastewater, Effluent) | Solid-Phase Extraction (SPE) | C18 or Polymer-based Sorbents; Methanol, Acetonitrile for elution | Concentration and cleanup |
| Soil, Sediment, Sludge | Solid-Liquid Extraction (SLE) | Acetonitrile, Hexane/Acetone | Extraction from solid matrix |
| Various | QuEChERS | Acetonitrile, Salt mixtures, d-SPE sorbents | Rapid extraction and cleanup |
The selection of the most appropriate analytical technique and sample preparation strategy will depend on the specific characteristics of the sample matrix, the required detection limits, and the available instrumentation. Method validation, including the assessment of accuracy, precision, linearity, and recovery, is a crucial step to ensure the reliability of the obtained results for this compound in non-biological matrices.
Solid State Chemistry and Crystallography of N,n,2 Trimethyl 3 Phenylpropanamide
X-ray Crystallography for Absolute Structure Determination
There is no publicly available information regarding the use of X-ray crystallography for the absolute structure determination of N,N,2-trimethyl-3-phenylpropanamide.
Single Crystal X-ray Diffraction Analysis
No studies detailing the single crystal X-ray diffraction analysis of this compound have been found in the scientific literature. Therefore, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.
Powder X-ray Diffraction for Polymorph Screening
There is no published research on the use of powder X-ray diffraction for screening potential polymorphs of this compound.
Crystal Engineering and Co-crystallization Strategies
A review of scientific literature did not uncover any research focused on the crystal engineering or co-crystallization of this compound.
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)
Without crystallographic data, a definitive analysis of the intermolecular interactions and crystal packing motifs of this compound is not possible.
Polymorphism and Amorphous Forms of this compound
There are no published studies on the different polymorphic or amorphous forms of this compound.
Solid-State Reactivity and Stability Studies
No information regarding the solid-state reactivity or stability of this compound is available in the scientific literature.
Advanced Applications and Potential Non Pharmaceutical Uses of N,n,2 Trimethyl 3 Phenylpropanamide
Role as a Synthetic Intermediate in Non-Human Chemical Synthesis
N,N,2-trimethyl-3-phenylpropanamide has been identified as a product in specific organic reactions, such as the Mukaiyama aldol (B89426) reaction. thieme-connect.dethieme-connect.de This suggests its potential as a chiral building block in more complex, non-human-related chemical syntheses. The presence of a stereocenter at the C2 position, combined with the phenyl and amide functionalities, makes it a candidate for the synthesis of novel chiral ligands, catalysts, or other specialized organic molecules. Its structural motifs could be valuable in creating compounds for agricultural science or other industrial applications where specific stereochemistry is crucial for activity.
A key aspect of its utility as a synthetic intermediate lies in the reactivity of its functional groups. The tertiary amide is relatively stable, allowing for modifications at other parts of the molecule. wikipedia.org The phenyl group can undergo various aromatic substitution reactions, and the aliphatic backbone can potentially be further functionalized. Research into the derivatization of this compound could open avenues for its use as a versatile scaffold in the creation of a diverse range of chemical entities for non-human applications.
Exploration in Material Science and Polymer Chemistry
The incorporation of small molecules into polymers can significantly alter their properties. While direct research on this compound in polymer science is limited, the general characteristics of amides and phenyl-containing compounds provide a basis for exploring its potential in this field.
Incorporation into Polymer Backbones or as Side Chains
Theoretically, derivatives of this compound could be designed to act as monomers for polymerization. For instance, functionalizing the phenyl ring with a polymerizable group could allow for its incorporation as a side chain in polymers like polystyrenes or polyacrylates. Such side chains could introduce specific properties, such as altered solubility, thermal stability, or mechanical strength, to the bulk polymer. The tertiary amide group, being a polar functionality, could also influence the polymer's interaction with other materials and solvents. numberanalytics.com
Potential as Monomers or Cross-linking Agents
To be utilized as a monomer for incorporation into a polymer backbone, this compound would need to be modified to contain at least two reactive functional groups. For example, introducing a carboxylic acid or an amine group onto the phenyl ring would create a bifunctional monomer suitable for condensation polymerization with other appropriate co-monomers to form polyamides or polyesters. Furthermore, if modified to possess multiple polymerizable groups, it could potentially act as a cross-linking agent to create polymer networks with enhanced rigidity and thermal resistance.
Modification of Polymer Properties (e.g., thermal stability, mechanical strength)
The inclusion of the rigid phenyl group and the polar amide group from this compound into a polymer structure could have significant effects. The phenyl rings can enhance thermal stability through their inherent aromaticity and potential for pi-pi stacking interactions between polymer chains. nih.gov The amide groups can introduce hydrogen bonding capabilities if modified to be secondary amides, or strong dipole-dipole interactions as tertiary amides, which can increase intermolecular forces and, consequently, the mechanical strength and modulus of the material.
Applications in Analytical Chemistry as a Reference Standard or Derivatizing Agent
In analytical chemistry, well-characterized, pure compounds are essential as reference standards for the identification and quantification of analytes. Given that this compound can be synthesized in high purity, it holds potential for use as a reference standard in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly for the analysis of related amide compounds. thieme-connect.com
Furthermore, the core structure of this compound could be modified to create a derivatizing agent. Such an agent could be used to react with specific analytes to enhance their detectability or improve their chromatographic separation. For instance, attaching a chromophore or fluorophore to the phenyl ring would yield a reagent that, upon reaction with a target molecule, imparts strong UV-Vis absorption or fluorescence, enabling highly sensitive detection.
Utilization in Nanoscience and Supramolecular Chemistry
The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanoscience and supramolecular chemistry. While direct studies involving this compound are not prominent, its structural features suggest a potential for such applications. The presence of a phenyl group allows for pi-pi stacking interactions, which are a significant driving force in the formation of supramolecular assemblies. nih.gov
By modifying the molecule, for example, by introducing long alkyl chains or specific recognition motifs, it could be engineered to self-assemble into various nanostructures such as micelles, vesicles, or nanofibers in solution. These organized structures could find applications in areas like nano-reactors or as templates for the synthesis of other nanomaterials. The study of how systematic changes to the structure of this compound influence its self-assembly behavior could provide valuable insights into the principles of supramolecular design. researchgate.net
Self-Assembly Studies
The self-assembly of molecules into ordered superstructures is a cornerstone of nanoscience, and aromatic amides are known to be excellent building blocks for such architectures. nih.goviupac.org The interplay of hydrogen bonding, π-π stacking, and van der Waals forces in these molecules can lead to the formation of complex and functional materials.
Research on other N,N-dialkyl amides and aromatic amides has demonstrated their capacity to form a variety of self-assembled structures, including organogels and vesicles. iupac.orgrsc.org These assemblies are often responsive to external stimuli such as temperature and solvent polarity, making them attractive for applications in sensing, drug delivery, and materials science. The ability of low molecular weight amides to promote amphiphile self-assembly is a general feature for this class of solvents. rsc.org The formation of lyotropic liquid crystalline phases by surfactants in various liquid amides highlights the role of the "solvophobic effect" and the cohesiveness of the solvent in driving nanostructure formation. rsc.org
Formation of Nanostructures
The principles that govern self-assembly are directly linked to the formation of specific nanostructures. Aromatic amides and their derivatives have been shown to form a diverse array of nanoscale architectures, including nanotubes, nanofibers, and nanosheets. researchgate.net
For this compound, the potential to form chiral nanostructures is particularly noteworthy. The inherent chirality of the molecule could direct the self-assembly process to yield helical or twisted nanostructures. Such chiral nanomaterials are of great interest for applications in chiroptical devices, asymmetric catalysis, and separation science.
Studies on chiral poly(amide-imide)s have shown that these polymers can exhibit nanostructured features, with potential applications in biosensors, integrated optics, and molecular electronics. researchgate.net While a polymer, this research underscores how the amide and aromatic functionalities contribute to the formation of ordered structures at the nanoscale. The modification of such structures with bulky substituents can be used to tune their processing and solubility characteristics. researchgate.net
| Potential Nanostructure | Driving Forces | Potential Applications |
| Helical Nanofibers | π-π stacking, Dipole-dipole interactions, Chirality | Chiroptical sensors, Asymmetric catalysis |
| Organogels | Entanglement of self-assembled fibrillar networks | Stimuli-responsive materials, Drug delivery matrices |
| Vesicles | Solvophobic effects, Molecular geometry | Encapsulation, Controlled release systems |
Catalysis and Ligand Design for Non-Biological Transformations
The field of catalysis heavily relies on the design of organic ligands that can coordinate with metal centers to modulate their reactivity and selectivity. Amide-containing molecules have emerged as versatile ligands in a variety of metal-catalyzed reactions. nih.govorganic-chemistry.orgthieme-connect.com
This compound possesses several features that make it a candidate for ligand design. The oxygen atom of the carbonyl group and the nitrogen atom of the tertiary amide can act as coordination sites for metal ions. The steric bulk provided by the methyl groups on the nitrogen and at the α-position can influence the coordination geometry around the metal center, which in turn can impact the stereochemical outcome of a catalytic reaction.
N-aryl amides have been successfully employed as ligands in copper-catalyzed N-arylation reactions, demonstrating the utility of the amide moiety in facilitating catalysis. nih.govorganic-chemistry.org Furthermore, nickel-catalyzed reactions have utilized benzamides with directing groups to achieve selective C-H bond functionalization. acs.orgnih.gov While this compound does not have a conventional directing group, its potential to act as a bidentate or monodentate ligand in various catalytic systems warrants investigation. The development of palladium-catalyzed arylation of Weinreb amides highlights the ongoing innovation in activating and functionalizing amide compounds. acs.org
Exploration as a Component in Specialty Chemicals and Industrial Formulations
The chemical industry utilizes a vast array of compounds as additives, modifiers, and active ingredients in various formulations. Aromatic amides, in particular, have found utility in diverse applications ranging from polymers to agrochemicals. numberanalytics.comnumberanalytics.com
A well-known example of a structurally similar compound is N,N-diethyl-m-toluamide (DEET), a widely used insect repellent. drugbank.comwikipedia.org DEET's efficacy is attributed to its ability to interfere with the olfactory receptors of insects. truemeds.in The structural similarities between DEET and this compound, namely the N,N-dialkylbenzamide core, suggest that the latter could be investigated for similar biocidal or repellent activities.
Environmental Chemistry and Degradation Pathways of N,n,2 Trimethyl 3 Phenylpropanamide
Abiotic Degradation Mechanisms
No studies were found that investigated the abiotic degradation of N,N,2-trimethyl-3-phenylpropanamide.
Photolytic Degradation under Simulated Environmental Conditions
There is no available information on the photolytic degradation of this compound. Research on its direct or indirect photolysis in air, water, or soil, which would determine its atmospheric lifetime and the formation of photo-degradation products, has not been published.
Hydrolytic Stability and Degradation Kinetics in Aquatic Environments
Data on the hydrolytic stability and degradation kinetics of this compound in aquatic environments are not available. The rate of hydrolysis as a function of pH, which is crucial for assessing its persistence in water bodies, has not been documented.
Oxidation by Reactive Oxygen Species
There are no studies on the oxidation of this compound by reactive oxygen species such as hydroxyl radicals or ozone in the environment. This information would be necessary to understand its atmospheric degradation and its potential for long-range transport.
Biotic Degradation Studies in Non-Human Environmental Compartments
No research could be found on the biotic degradation of this compound.
Microbial Transformation in Soil and Water Systems
Information regarding the microbial transformation of this compound in soil and water systems is not present in the available scientific literature. There are no studies identifying the microorganisms capable of degrading this compound or the metabolic pathways involved.
Assessment of Biodegradability by Environmental Microorganisms
No assessments of the biodegradability of this compound by environmental microorganisms have been published. Standardized biodegradability tests, which would classify the compound as readily or inherently biodegradable, have not been reported.
Sorption and Leaching Behavior in Soil and Sediment
The mobility of this compound in the subsurface environment is dictated by its sorption to soil and sediment particles and its subsequent potential for leaching into groundwater. The sorption of organic compounds in soil is often correlated with the soil's organic carbon content, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior.
Due to the lack of direct experimental data for this compound, the sorption and leaching potential can be estimated by looking at related amide compounds. For instance, N,N-dimethylformamide (DMF), a simple N,N-dimethyl amide, is reported to be mobile in soil. When released into the soil, DMF tends to be incorporated into the pore water and can be leached into groundwater. mst.dk This suggests that this compound, also possessing an N,N-dimethylamide group, may exhibit some degree of mobility in soil.
Another relevant surrogate is the insect repellent N,N-diethyl-m-toluamide (DEET). DEET is an emerging environmental contaminant that has been detected in various water bodies, indicating its potential for leaching from soil. researchgate.netnih.gov The presence of DEET in sewage and subsequently in the environment highlights the mobility of such N,N-disubstituted amides. researchgate.netnih.gov
The sorption behavior is also influenced by the physicochemical properties of the compound and the characteristics of the soil or sediment, such as particle size and the presence of dissolved organic carbon. For low-polarity organic chemicals, sorption capacities tend to increase with decreasing particle size due to a higher total organic carbon content in finer particles. nih.gov
Table 1: Estimated Sorption and Leaching Potential of this compound based on Surrogate Compounds
| Compound | Structure | Log Kow (estimated) | Soil Sorption Potential (Inferred) | Leaching Potential (Inferred) |
| This compound | C₁₂H₁₇NO | ~2.5-3.5 | Low to Moderate | Moderate to High |
| N,N-dimethylformamide (DMF) | C₃H₇NO | -1.01 | Low | High |
| N,N-diethyl-m-toluamide (DEET) | C₁₂H₁₇NO | 2.18 | Low to Moderate | Moderate |
Note: The values for this compound are estimations based on its structure and the properties of surrogate compounds.
Volatilization Potential from Environmental Surfaces
N,N-dimethylformamide (DMF) is not expected to have significant volatilization from moist soils. mst.dk This is due to its high water solubility and relatively low vapor pressure. Given the structural similarity, it is plausible that this compound would also have a limited potential for volatilization from environmental surfaces. The presence of the phenyl group and the longer alkyl chain compared to DMF would likely decrease its vapor pressure further, reducing its tendency to volatilize.
Table 2: Estimated Volatilization Potential of this compound
| Property | Estimated Value for this compound | Basis for Estimation |
| Vapor Pressure | Low | Comparison with other N,N-disubstituted amides. The larger molecular size and phenyl group suggest a lower vapor pressure than smaller amides. |
| Henry's Law Constant | Low | Inferred from the high water solubility expected for an amide and the low volatility of similar compounds like DMF. |
| Volatilization Potential | Low | Based on the estimated low vapor pressure and Henry's Law constant. |
Formation and Persistence of Environmental Transformation Products
The degradation of this compound in the environment can occur through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes, leading to the formation of various transformation products.
Amides are generally resistant to hydrolysis under neutral pH conditions but can be hydrolyzed under acidic or basic conditions, although this often requires heating. libretexts.orgmasterorganicchemistry.com The amide bond is relatively stable, which contributes to the persistence of many amide-containing compounds in the environment. libretexts.org
Biodegradation is a likely pathway for the transformation of this compound. Studies on N,N-dimethylformamide have shown that it can be degraded by microorganisms. asm.org The degradation of DMF can proceed through hydrolysis by a dimethylformamidase to yield dimethylamine (B145610) and formic acid. asm.org A similar initial hydrolysis step could be expected for this compound, which would lead to the formation of dimethylamine and 2-methyl-3-phenylpropanoic acid.
Further degradation of these initial products would then occur. Dimethylamine can be further metabolized by microorganisms. The degradation of the phenylpropanoid portion would likely proceed through pathways common for aromatic compounds, involving ring hydroxylation and subsequent cleavage.
The persistence of transformation products is a critical aspect of the environmental risk assessment. For example, in the case of the herbicide dimethenamid-p, its transformation products, an oxalamide and a sulfonate, have been observed to leach to greater depths in the soil than the parent compound. While specific transformation products for this compound have not been identified in environmental studies, it is plausible that some of its degradation intermediates could be more mobile or persistent than the parent compound.
Table 3: Potential Transformation Products of this compound
| Potential Transformation Product | Formation Pathway (Inferred) | Potential for Persistence (Inferred) |
| Dimethylamine | Hydrolysis of the amide bond | Low to moderate; readily biodegradable under aerobic conditions. |
| 2-methyl-3-phenylpropanoic acid | Hydrolysis of the amide bond | Moderate; subject to further biodegradation. |
| Hydroxylated aromatic intermediates | Oxidation of the phenyl ring | Variable; depends on the specific structure and microbial activity. |
It is important to emphasize that the information presented here is largely inferred from the behavior of structurally related compounds due to the absence of direct experimental data for this compound. Further research is needed to definitively characterize its environmental chemistry and degradation pathways.
Future Research Directions and Emerging Paradigms for N,n,2 Trimethyl 3 Phenylpropanamide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of amides, a cornerstone of organic chemistry, is undergoing a green revolution, with a strong emphasis on developing more sustainable and atom-economical methods. bohrium.comunc.edu Future research on N,N,2-trimethyl-3-phenylpropanamide will likely focus on moving away from traditional methods that often rely on stoichiometric coupling reagents, which generate significant waste. unc.eduucl.ac.uk
Key areas of exploration include:
Catalytic Direct Amidation: The development of novel catalysts, including those based on earth-abundant metals like cobalt, for the direct condensation of carboxylic acids and amines is a high-priority research area. unc.edu Recent breakthroughs in using covalent organic frameworks (COFs) as photocatalysts for amide synthesis under mild, light-promoted conditions offer a promising avenue for greener production. dst.gov.in
Biocatalysis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), presents a sustainable and highly selective method for amide bond formation. nih.gov These enzymatic processes often proceed with high yields and purity, minimizing the need for extensive purification steps. nih.gov
Electrosynthesis: Electrochemical methods are gaining traction as a sustainable approach to amide synthesis. rsc.org These techniques can offer new modes of reactivity and often eliminate the need for external oxidants or transition metals, thereby improving the atom economy of the process. rsc.org
Flow Chemistry: Continuous flow processes are being increasingly explored for the synthesis of amides, offering benefits such as improved process control, safety, and scalability. researchgate.net
Advanced Spectroscopic Characterization and In Situ Monitoring Techniques
A deeper understanding of the structure, properties, and reaction dynamics of this compound necessitates the application of advanced spectroscopic techniques.
Future research will likely involve:
Multidimensional NMR Spectroscopy: Techniques like 1H- and 13C-NMR are fundamental for structural elucidation. mdpi.comdergipark.org.tr Advanced NMR methods can provide detailed insights into the conformational dynamics of the amide bond, which is known to exhibit restricted rotation due to its partial double-bond character. fiveable.melibretexts.org
In Situ Infrared (IR) Spectroscopy: Real-time monitoring of reaction progress using in situ IR spectroscopy, such as ReactIR™, allows for a detailed understanding of reaction kinetics and the identification of transient intermediates. mt.com This is particularly valuable for optimizing reaction conditions and ensuring process safety, especially for exothermic reactions. mt.com
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is emerging as a powerful process analytical technology (PAT) tool for monitoring the formation of amide bonds, particularly in peptide synthesis. acs.org This technique could be adapted for real-time monitoring of this compound synthesis in industrial settings.
Fluorescence Spectroscopy: For certain amide derivatives, fluorescence spectroscopy can be a sensitive tool to probe their interaction with different environments, such as in micelles or vesicles, providing insights into their potential applications as molecular probes. nih.gov
Predictive Modeling and Artificial Intelligence in this compound Research
For this compound, this will manifest in several ways:
Retrosynthesis and Pathway Optimization: AI-powered platforms can analyze vast chemical reaction databases to propose novel and efficient synthetic routes, moving beyond conventional methods. chemical.ai These tools can also help in optimizing reaction conditions to improve yield and reduce waste. mdpi.com
Predictive Modeling of Reaction Outcomes: Machine learning models are being developed to predict the success and rate of amide coupling reactions based on the structural features of the reactants. pnas.orgresearchgate.net This can significantly streamline the experimental workflow by prioritizing promising reaction conditions. pnas.org While predicting reaction yields with high accuracy from literature data remains a challenge, progress is being made through the use of high-throughput experimentation (HTE) datasets and advanced ML algorithms. nih.govnih.gov
Molecular Property Prediction: AI algorithms can predict various physicochemical properties of this compound and its analogs, such as solubility and reactivity, aiding in the design of molecules with specific characteristics. softformance.comacs.org
Design and Synthesis of this compound Analogs for Specific Non-Biological Applications
The core structure of this compound provides a versatile scaffold for the design and synthesis of new molecules with tailored properties for various non-biological applications. Future research will likely explore the synthesis of analogs for use in:
Materials Science: Amide linkages are fundamental to many polymers and materials. dst.gov.in By modifying the substituents on the aromatic ring or the N-alkyl groups, it may be possible to create novel polymers with specific thermal, mechanical, or optical properties.
Fluorescent Probes: By incorporating fluorophores into the molecular structure, analogs could be developed as fluorescent probes to study various chemical and physical processes. nih.gov
Catalysis: The amide functionality can act as a coordinating group for metal catalysts. The design of chiral amide-containing ligands could lead to new asymmetric catalysts for a range of chemical transformations.
Interdisciplinary Research Integrating this compound with Other Chemical Fields
The study of this compound can be enriched by integrating knowledge and techniques from various chemical disciplines.
Potential areas for interdisciplinary research include:
Supramolecular Chemistry: The ability of amides to form hydrogen bonds makes them interesting building blocks for the construction of self-assembling supramolecular structures. solubilityofthings.comdiplomatacomercial.com
Organometallic Chemistry: The synthesis of organometallic complexes containing this compound or its derivatives as ligands could lead to novel catalysts with unique reactivity.
Polymer Chemistry: The incorporation of this amide into polymer backbones could impart specific properties to the resulting materials, such as enhanced thermal stability or altered solubility. mdpi.com
Scalable Synthesis and Industrial Process Optimization for this compound Derivatives
Translating laboratory-scale syntheses to industrial production requires a focus on scalability, efficiency, and sustainability. Future research in this area will concentrate on:
Process Optimization using Design of Experiments (DoE): Statistical methods like DoE can be employed to systematically optimize reaction parameters such as temperature, catalyst loading, and solvent choice to maximize yield and minimize by-product formation. researchgate.net
Continuous Flow Manufacturing: As mentioned earlier, continuous flow processes offer significant advantages for large-scale production, including improved safety, consistency, and reduced footprint. researchgate.netnih.gov
Solvent Selection and Green Chemistry Metrics: The choice of solvent has a major impact on the environmental footprint of a chemical process. ucl.ac.uk Research into the use of greener, bio-based solvents and the application of metrics like Process Mass Intensity (PMI) will be crucial for developing sustainable industrial processes. acs.orgnih.gov
Contribution to Fundamental Understanding of Amide Chemistry and Stereoselectivity
The study of this compound and its reactions can contribute to a deeper fundamental understanding of amide chemistry. solubilityofthings.comdiplomatacomercial.comteachy.app
Key research questions include:
Mechanisms of Amide Bond Formation: Detailed mechanistic studies of novel catalytic systems for amide synthesis will provide valuable insights into the factors that govern reactivity and selectivity. whiterose.ac.uk
Stereoselective Reactions: The development of stereoselective methods for the synthesis of chiral amides is a significant area of research. rsc.orgacs.orgrsc.org This includes substrate-controlled reactions and the use of chiral catalysts to control the formation of specific stereoisomers. acs.org
Amide Bond Activation: Exploring new ways to activate the typically stable amide bond for further transformations is an ongoing challenge in organic chemistry. acs.orglibretexts.org
Q & A
Q. What synthetic methodologies are recommended for producing N,N,2-trimethyl-3-phenylpropanamide with high purity, and how can reaction conditions be optimized?
To synthesize this compound, start with a propanamide backbone and introduce methyl and phenyl groups via alkylation or acylation reactions. Key steps include:
- Reagent selection : Use methylating agents like methyl iodide or dimethyl sulfate for N-methylation. For phenyl group introduction, Friedel-Crafts acylation or Suzuki coupling may apply .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the compound. Monitor purity via TLC or HPLC .
- Optimization : Adjust reaction temperature (e.g., 60–80°C for acylation) and stoichiometric ratios (e.g., 1.2 equivalents of methylating agents) to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR spectroscopy : Use H and C NMR to confirm methyl group positions (δ 1.2–1.5 ppm for N-methyl, δ 2.1–2.3 ppm for C2-methyl) and phenyl substitution (aromatic protons at δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] = 234.149 for CHNO) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities by determining crystal structure, as demonstrated for analogous propanamide derivatives .
Q. What safety protocols are critical for handling and storing this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Avoid exposure to moisture or direct sunlight .
- Disposal : Follow hazardous waste guidelines; incinerate in EPA-approved facilities .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what experimental strategies can elucidate these effects?
- Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or catalysts) .
- Pharmacological assays : Test isomers in receptor-binding assays (e.g., opioid μ-receptor affinity) and measure ED values in analgesic models (e.g., hot-plate test). For example, stereoisomers of ohmefentanyl showed >10,000-fold differences in potency .
- X-ray/Computational analysis : Correlate absolute configurations (e.g., 3R,4S vs. 3S,4R) with activity using crystallography or molecular docking .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound derivatives?
- Molecular docking : Simulate ligand-receptor interactions (e.g., with μ-opioid receptors) using software like AutoDock. Focus on hydrophobic pockets accommodating phenyl/methyl groups .
- QSAR studies : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with in vitro IC data from analogs .
Q. What approaches resolve contradictions in bioactivity data for this compound across studies?
- Control variables : Standardize assay conditions (e.g., cell lines, incubation time). For instance, GPI (guinea pig ileum) and MVD (mouse vas deferens) assays may yield conflicting results due to tissue-specific receptor expression .
- Statistical analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent effects, impurity levels). Meta-analyses of published ED/K values can identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
